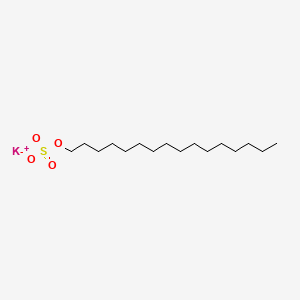
Potassium hexadecyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hexadecyl sulfate, also known as potassium cetyl sulfate, is a surfactant commonly used in various industrial and scientific applications. It is a potassium salt of hexadecyl sulfate, characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group. This dual nature makes it an effective agent in reducing surface tension and forming micelles in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hexadecyl sulfate can be synthesized through the reaction of hexadecyl alcohol with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction typically occurs in a reactor where hexadecyl alcohol and sulfur trioxide react to form hexadecyl sulfate, which is then neutralized with potassium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes in reactors, ensuring consistent quality and yield. The process is optimized to control the reaction conditions, such as temperature and concentration, to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium hexadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in double replacement reactions, where it exchanges ions with other compounds in solution .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that attack the sulfate group, leading to the formation of new compounds.
Double Replacement Reactions: Often occur in aqueous solutions where this compound reacts with other ionic compounds to form precipitates or new soluble products.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, reacting with sodium chloride can produce sodium hexadecyl sulfate and potassium chloride.
Applications De Recherche Scientifique
Potassium hexadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other nanostructured materials.
Biology: Employed in DNA extraction protocols to lyse cells and solubilize cellular components.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of potassium hexadecyl sulfate is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions. This property is crucial in applications such as emulsification, detergency, and drug delivery .
Comparaison Avec Des Composés Similaires
Potassium dodecyl sulfate (KDS): Similar in structure but with a shorter alkyl chain, leading to different micelle formation properties.
Sodium dodecyl sulfate (SDS): A sodium salt with similar surfactant properties but different ionic characteristics.
Uniqueness: Potassium hexadecyl sulfate is unique due to its longer alkyl chain, which provides distinct micelle formation and surface activity properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Propriétés
Numéro CAS |
7065-13-6 |
|---|---|
Formule moléculaire |
C16H33KO4S |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
potassium;hexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
GBEYVKHMIPVAHD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















